B1580483 Fmoc-3,4-Dimethy-L-Phenylalanine

Fmoc-3,4-Dimethy-L-Phenylalanine

Cat. No.: B1580483
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,4-Dimethyl-L-Phenylalanine is a modified aromatic amino acid derivative widely used in peptide synthesis and biomaterial design. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and methyl substituents at the 3- and 4-positions of the phenylalanine side chain. This modification enhances hydrophobicity and steric bulk, influencing self-assembly kinetics, mechanical stability, and intermolecular interactions in supramolecular systems.

Properties

Molecular Weight

415.48

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : 3,5-substituted derivatives (e.g., Fmoc-3,5F-Phe) exhibit superior mechanical properties compared to 3,4-substituted analogs due to reduced steric clash and optimized π-π interactions .
  • Substituent Type : Fluorine (electron-withdrawing) vs. methyl/methoxy (electron-donating) groups modulate electronic density, affecting self-assembly kinetics and gel stability. For example, Fmoc-3,5F-Phe forms denser aggregates (radius of gyration = 7.2 Å) than Fmoc-3,4F-Phe (8.1 Å) .

Self-Assembly and Gelation Behavior

Table 1: Comparative Gelation Properties

Compound Fibril Diameter (nm) Storage Modulus (G′, Pa) Swelling Ratio (Ws/Wd) Stability (Days)
Fmoc-3,4-Difluoro-L-Phe 45 4,800 262 7
Fmoc-3,5-Difluoro-L-Phe 30 50,000 262 >30
Fmoc-Phe (unmodified) 175 1,600 525 <7
Fmoc-3,4-Dimethoxy-L-Phe N/A N/A N/A >30*

*Inferred from methoxy analogs' stability in peptide synthesis .

  • Kinetics : Fluorinated derivatives gelate rapidly via solvent-switch methods (DMSO/water), with Fmoc-3,5F-Phe achieving optical density (OD) stability within 44 minutes .
  • Morphology: Unmodified Fmoc-Phe forms thick, disordered fibrils, while fluorine/methyl substitutions promote thinner, ordered nanostructures .

Preparation Methods

Synthesis of 3,4-Dimethyl-L-Phenylalanine

The initial step involves the synthesis of the 3,4-dimethyl-substituted phenylalanine. This is typically achieved through organic synthesis techniques such as:

  • Alkylation of L-Phenylalanine: Introduction of methyl groups at the 3 and 4 positions of the phenyl ring by selective alkylation reactions. This step requires precise control to ensure regioselectivity and retention of the L-configuration of phenylalanine.

  • Alternative Synthetic Routes: Some methods may involve catalytic hydrogenation or other substitution reactions on suitably protected phenylalanine precursors to install the methyl groups.

These synthetic strategies yield 3,4-dimethyl-L-phenylalanine as the substrate for the next step.

Fmoc Protection of 3,4-Dimethyl-L-Phenylalanine

The amino group of 3,4-dimethyl-L-phenylalanine is protected with the Fmoc group to prevent side reactions during peptide synthesis. The typical procedure includes:

  • Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used as the protecting reagent.

  • Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid byproduct and promote the formation of the carbamate linkage.

  • Solvent: Organic solvents like dioxane, tetrahydrofuran (THF), or mixtures with aqueous media are commonly employed.

  • Process: The 3,4-dimethyl-L-phenylalanine is dissolved in the reaction solvent, base is added, and then Fmoc-Cl is introduced slowly under stirring at controlled temperatures (often 0–25°C) to minimize side reactions.

  • Workup: After completion, the reaction mixture is quenched, and the product is extracted, purified by recrystallization or chromatography, and dried.

This step yields Fmoc-3,4-Dimethyl-L-Phenylalanine with high purity suitable for peptide synthesis.

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but optimized for scale-up:

  • Bulk Synthesis: Large-scale alkylation or other synthetic methods produce bulk 3,4-dimethyl-L-phenylalanine.

  • Controlled Fmoc Protection: Reaction parameters such as temperature, reagent stoichiometry, and mixing are tightly controlled to maximize yield and purity.

  • Purification: Industrial purification may involve crystallization, filtration, and drying techniques suitable for large quantities.

  • Quality Control: Analytical methods including HPLC, NMR, and mass spectrometry ensure batch consistency.

Chemical Reaction Analysis

Reaction Step Reagents/Conditions Major Products
Alkylation Methylating agents, base, solvent 3,4-Dimethyl-L-Phenylalanine
Fmoc Protection Fmoc-Cl, sodium carbonate/triethylamine, organic solvent, 0–25°C Fmoc-3,4-Dimethyl-L-Phenylalanine
  • Deprotection: The Fmoc group can be removed under mild basic conditions (e.g., piperidine in DMF) during peptide synthesis to expose the free amino group.

  • Coupling Reactions: The protected amino acid is used in peptide bond formation with coupling reagents like HBTU or DIC, in the presence of bases such as N-methylmorpholine.

Research Findings on Preparation and Properties

  • Hydrophobicity Enhancement: The methyl groups at the 3 and 4 positions increase hydrophobic interactions, influencing self-assembly and hydrogel formation.

  • Self-Assembly: Fmoc-3,4-Dimethyl-L-Phenylalanine can self-assemble into hydrogels with enhanced mechanical rigidity and stability compared to Fmoc-phenylalanine, attributed to its methyl substitutions.

  • Biocompatibility: These hydrogels show excellent cell adhesion and drug encapsulation efficiency, making them promising for tissue engineering and drug delivery systems.

Comparative Data Table of Hydrogel Properties

Property Fmoc-3,4-Dimethyl-L-Phenylalanine Fmoc-Phenylalanine
Hydrogel Strength High Moderate
Cell Adhesion Capability Excellent Good
Drug Encapsulation Efficiency High Moderate
Biocompatibility High Moderate

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions
Synthesis of 3,4-Dimethyl-L-Phenylalanine Alkylation of L-phenylalanine or alternative synthetic routes Methylating agents, base, solvent
Fmoc Protection Reaction with Fmoc-Cl in presence of base Fmoc-Cl, sodium carbonate/triethylamine, organic solvent, 0–25°C
Purification Extraction, crystallization, chromatography Solvent systems, temperature control
Industrial Scale-Up Bulk synthesis and controlled Fmoc protection Optimized reaction parameters, quality control

Q & A

Basic: What are the recommended methods for synthesizing Fmoc-3,4-dimethyl-L-phenylalanine, and how can purity be optimized?

Answer:
Synthesis typically involves introducing dimethyl groups to the phenylalanine side chain under controlled conditions. A common approach uses HgO and HBF₄ in THF for regioselective protection/deprotection (e.g., analogous to dimercaptophenylalanine synthesis in ). Post-synthesis, reverse-phase HPLC (≥98% purity, as in ) and mass spectrometry (HRMS to detect dimerization artifacts, as seen in ) are critical for purity validation. Recrystallization from chloroform/DMF mixtures (solubility data in ) can further enhance crystallinity.

Basic: How should researchers characterize the structural integrity of Fmoc-3,4-dimethyl-L-phenylalanine?

Answer:
Combine multiple techniques:

  • XRD : Resolve crystal packing and π-π interactions (e.g., 2θ = 10.8° peaks in ).
  • FT-IR : Verify functional groups (amide I/II bands) against reference spectra ( ).
  • NMR : Confirm stereochemistry and absence of side products (e.g., ¹H/¹³C in CDCl₃, referencing ’s solubility data).
  • MD Simulations : Model conformational stability (e.g., 36-monomer systems in ) to predict aggregation behavior.

Advanced: How do steric effects from the 3,4-dimethyl groups influence peptide synthesis outcomes?

Answer:
The dimethyl groups increase steric hindrance, potentially slowing coupling efficiency. Mitigation strategies include:

  • Extended Coupling Times : Use HBTU/HOBt activators for 2–4 hours per residue.
  • Temperature Control : Conduct reactions at 0–4°C (storage conditions in ) to minimize premature deprotection.
  • Orthogonal Protection : Temporarily mask the dimethyl groups with acid-labile protecting moieties (analogous to Fmoc-Phe(3,4-Cl₂)-OH in ). Post-SPPS, TFA cleavage removes protections while retaining Fmoc (if needed).

Advanced: What experimental designs are recommended to resolve contradictions in self-assembly data for fluorinated vs. methylated derivatives?

Answer:
Contradictions in hydrogel properties (e.g., Fmoc-3,5F-Phe’s higher storage modulus vs. Fmoc-3,4-dimethyl derivatives in ) require systematic validation:

  • Kinetic Analysis : Use oscillatory rheology (time sweeps at 1 Hz, as in ) to compare gelation rates.
  • MD Simulations : Model π-π interactions and solvent exposure (e.g., 4.0 Å distance thresholds in ) to identify stabilizing forces.
  • Replication Studies : Repeat experiments under controlled humidity (e.g., sealed capillaries in ) to assess environmental impacts.

Advanced: How can researchers leverage fluorinated analogs to predict the behavior of Fmoc-3,4-dimethyl-L-phenylalanine in nanomaterial applications?

Answer:
Fluorinated derivatives (e.g., Fmoc-3,4F-Phe in ) provide insights into steric/electronic effects:

  • Comparative MD Studies : Simulate methylated vs. fluorinated systems (e.g., 80 ns runs in ) to quantify packing density and solvent interactions.
  • Mechanical Testing : Compare hydrogels’ Young’s modulus (via AFM nanoindentation) and swelling ratios ( ).
  • Thermodynamic Profiling : Calculate entropy changes during self-assembly (e.g., Fmoc-3,4F-Phe’s higher ΔS in ) to assess conformational flexibility.

Basic: What are the optimal storage conditions to prevent degradation of Fmoc-3,4-dimethyl-L-phenylalanine?

Answer:

  • Temperature : Store at 0–4°C in airtight containers ( ).
  • Solubility : Dissolve in DMF/DMSO for short-term use () but avoid prolonged exposure to moisture.
  • Light Sensitivity : Protect from UV light to prevent Fmoc group cleavage (analogous to Fmoc-4-Cl-Phe in ).

Advanced: How do methylation and fluorination at the 3,4 positions differentially affect binding affinity in peptide-receptor interactions?

Answer:

  • Methylation : Enhances hydrophobic interactions but may reduce polarity (logP = ~2.95 in ).
  • Fluorination : Introduces dipole-dipole interactions and electronegativity (e.g., Fmoc-3,4F-Phe’s π-stacking in ).
  • Experimental Validation : Use SPR or ITC to measure binding kinetics (e.g., Fmoc-Dmp’s receptor affinity in ) and compare with computational docking (e.g., AutoDock Vina).

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